molecular formula C25H22N4O2 B278831 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Numéro de catalogue: B278831
Poids moléculaire: 410.5 g/mol
Clé InChI: MDXKIQCOZUCEHT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as E7046, is a novel small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R) kinase. CSF1R is a tyrosine kinase receptor that is involved in the regulation of the growth, differentiation, and survival of monocytes, macrophages, and their progenitor cells. E7046 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various inflammatory and oncological diseases.

Mécanisme D'action

5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide exerts its therapeutic effects by selectively inhibiting the CSF1R kinase. CSF1R is a key regulator of the differentiation and survival of monocytes and macrophages, which play critical roles in various inflammatory and oncological diseases. By inhibiting CSF1R, this compound can reduce the recruitment and activation of monocytes and macrophages, leading to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In a mouse model of rheumatoid arthritis, this compound was found to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and increase the expression of anti-inflammatory cytokines such as IL-10. This compound was also found to reduce the number of osteoclasts, which are responsible for bone erosion in rheumatoid arthritis. In a mouse model of breast cancer, this compound was found to inhibit the expression of genes associated with tumor growth and metastasis, such as MMP9, VEGF, and CXCL12.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is its selectivity for CSF1R kinase, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which make it suitable for oral administration. However, one of the limitations of this compound is its potential toxicity, particularly in the liver and bone marrow. Further studies are needed to determine the optimal dosing and safety profile of this compound.

Orientations Futures

There are several potential future directions for the development of 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide as a therapeutic agent. One direction is the evaluation of this compound in clinical trials for the treatment of inflammatory and oncological diseases. Another direction is the combination of this compound with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its therapeutic effects. Finally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound, which could lead to the identification of new targets for drug development.

Méthodes De Synthèse

The synthesis of 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves a series of chemical reactions that start with the condensation of 2-pyridinecarboxaldehyde with 4-methylbenzoylhydrazine to form 4-(4-methylbenzoyl)phenyl)-1-(2-pyridinyl)-1H-pyrazole. The resulting compound is then reacted with ethyl chloroacetate to obtain this compound.

Applications De Recherche Scientifique

5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied in various preclinical models of inflammatory and oncological diseases. In a mouse model of rheumatoid arthritis, this compound was found to significantly reduce joint inflammation, bone erosion, and cartilage damage. In a mouse model of breast cancer, this compound was found to inhibit tumor growth and metastasis. This compound has also been shown to have potential therapeutic effects in other diseases such as multiple sclerosis, Alzheimer's disease, and glioblastoma.

Propriétés

Formule moléculaire

C25H22N4O2

Poids moléculaire

410.5 g/mol

Nom IUPAC

5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C25H22N4O2/c1-3-22-21(16-27-29(22)23-6-4-5-15-26-23)25(31)28-20-13-11-19(12-14-20)24(30)18-9-7-17(2)8-10-18/h4-16H,3H2,1-2H3,(H,28,31)

Clé InChI

MDXKIQCOZUCEHT-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C

SMILES canonique

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.